Mundulinol

説明

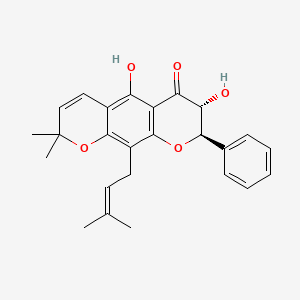

Mundulinol is a flavonoid isolated from medicinal plants such as Lonchocarpus oaxacensis and Mundulea chapelieri. It exhibits promising pharmacological properties, including antiviral and cytotoxic activities . Its structural features, including hydroxyl groups and a flavanone backbone, contribute to its solubility and binding interactions with viral targets .

特性

分子式 |

C25H26O5 |

|---|---|

分子量 |

406.5 g/mol |

IUPAC名 |

(7R,8R)-5,7-dihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)10-11-17-23-16(12-13-25(3,4)30-23)19(26)18-20(27)21(28)22(29-24(17)18)15-8-6-5-7-9-15/h5-10,12-13,21-22,26,28H,11H2,1-4H3/t21-,22+/m0/s1 |

InChIキー |

UNYRLLNPZQFKTP-FCHUYYIVSA-N |

異性体SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

正規SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

同義語 |

mundulinol |

製品の起源 |

United States |

類似化合物との比較

Key Findings :

- This compound has the highest solubility (-1.49 LogS), attributed to its hydroxyl groups enhancing water interactions .

- None penetrate the blood-brain barrier (BBB), limiting central nervous system effects but reducing off-target risks .

- No toxicity or carcinogenicity is predicted, supporting safe therapeutic exploration .

Molecular Docking and Binding Affinity

This compound and luteolin were compared for their binding affinities to SARS-CoV-2 targets (Table 2).

Table 2: Docking Scores (Binding Energy, kcal/mol)

| Compound | 6VYB (Spike Protein) | 6W63 (Main Protease) |

|---|---|---|

| This compound | -11.08 | -10.92 |

| Luteolin | -10.92 | -11.04 |

| Favipiravir | -10.76 | -10.35 |

Key Findings :

- This compound exhibits superior binding to the spike protein (6VYB) compared to luteolin and the antiviral drug favipiravir .

- Luteolin outperforms this compound against the main protease (6W63), suggesting target-dependent efficacy .

- Both flavonoids show higher binding affinities than clinically used drugs, positioning them as dual-target candidates .

Molecular Dynamics and Stability

Molecular dynamics (MD) simulations (100 ns) assessed stability via RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation).

RMSD Analysis :

RMSF Analysis :

- This compound reduced flexibility in catalytic residues (His41, Cys148 of 6W63; HIE-41, LEU-141 of 6VYB), enhancing binding pocket stability .

- Residual fluctuations for this compound-6VYB (0.50 ± 0.06 Å) were comparable to luteolin (0.53 ± 0.04 Å), confirming similar dynamic behavior .

Hydrogen Bonding and Interaction Analysis

Hydrogen bond (H-bond) networks and MM-PBSA calculations revealed interaction mechanisms (Table 3).

Table 3: Hydrogen Bond Interactions (Average Counts in 100 ns MD)

| Complex | H-Bonds (Mean) | Key Residues Involved |

|---|---|---|

| This compound-6VYB | 6 | ASN 969, ASP 867 |

| Luteolin-6VYB | 5 | ASN 544, GLY 545 |

| This compound-6W63 | 3 | HIS 41, CYS 145 |

| Luteolin-6W63 | 2 | THR 26, LEU 141 |

Key Findings :

- This compound forms more H-bonds with 6VYB, explaining its stronger binding affinity .

- Luteolin’s higher electrostatic interaction energy (ΔEElectrostatic = -45.2 kcal/mol vs. -38.7 kcal/mol for this compound) compensates for fewer H-bonds in 6W63 binding .

- Van der Waals interactions (ΔEVan der Waals ≈ -50 kcal/mol) are critical for both compounds’ stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。